Methyl 3,6-dichloroisoquinoline-4-carboxylate
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Overview
Description
Methyl 3,6-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dichloroisoquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Methyl 3,6-dichloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,6-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichloropyridazine-4-carboxylate
- Ethyl 3,6-dichloroisoquinoline-4-carboxylate
- Methyl 3,6-dichloroquinoline-4-carboxylate
Uniqueness
Methyl 3,6-dichloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylate ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl 3,6-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8-4-7(12)3-2-6(8)5-14-10(9)13/h2-5H,1H3 |
InChI Key |
ABMMPLSKJOVJHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=CN=C1Cl)Cl |
Origin of Product |
United States |
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